molecular formula C6H9FN4 B11708093 6-fluoro-N,N'-dimethylpyrimidine-2,4-diamine

6-fluoro-N,N'-dimethylpyrimidine-2,4-diamine

Cat. No.: B11708093
M. Wt: 156.16 g/mol
InChI Key: AQILNHQSSMIBAW-UHFFFAOYSA-N
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Description

6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE is a chemical compound with the molecular formula C6H9FN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE typically involves the fluorination of a pyrimidine precursor followed by the introduction of methyl groups. One common method involves the reaction of 2,4-diaminopyrimidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the 6-position. Subsequent methylation can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield the final product .

Industrial Production Methods

In an industrial setting, the production of 6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amine derivatives .

Scientific Research Applications

6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H9FN4

Molecular Weight

156.16 g/mol

IUPAC Name

6-fluoro-2-N,4-N-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C6H9FN4/c1-8-5-3-4(7)10-6(9-2)11-5/h3H,1-2H3,(H2,8,9,10,11)

InChI Key

AQILNHQSSMIBAW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=N1)NC)F

Origin of Product

United States

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